2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione
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Overview
Description
2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chloroethylamino group attached to the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione typically involves the reaction of 2-chloroethylamine with a suitable benzothiophene derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step could involve the chlorination of a benzothiophene precursor, followed by the introduction of the chloroethylamino group through nucleophilic substitution reactions. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione exerts its effects involves interactions with specific molecular targets. The chloroethylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzothiophene ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: A simpler compound with similar functional groups.
Benzothiophene: The parent compound without the chloroethylamino group.
Sulfoxides and Sulfones: Oxidized derivatives of benzothiophenes.
Uniqueness
2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione is unique due to the combination of the chloroethylamino group and the benzothiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62484-57-5 |
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Molecular Formula |
C10H9Cl2NO2S |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-1,1-dioxo-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-5-6-13-9-7-3-1-2-4-8(7)16(14,15)10(9)12/h1-4,13H,5-6H2 |
InChI Key |
PWSMMGCMYIGHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCCl |
Origin of Product |
United States |
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